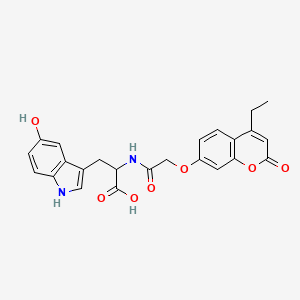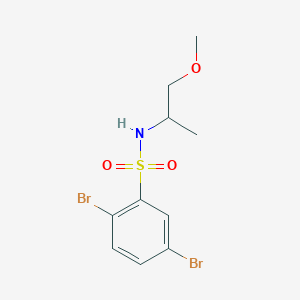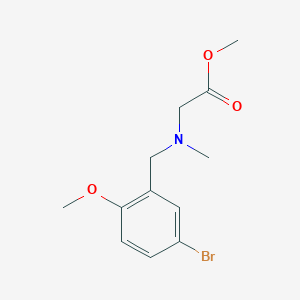
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and sulfonamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Dimethylation: The pyrazole ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamidation: The dimethylated pyrazole is reacted with a sulfonyl chloride to introduce the sulfonamido group.
Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction with an appropriate butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamido group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring may also interact with various receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methylamide
Uniqueness
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid is unique due to its combination of a pyrazole ring with dimethyl and sulfonamido groups, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15N3O4S |
|---|---|
Peso molecular |
261.30 g/mol |
Nombre IUPAC |
4-[methyl-(1-methylpyrazol-4-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C9H15N3O4S/c1-11-7-8(6-10-11)17(15,16)12(2)5-3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
JXXDZZNUYOVFHE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)S(=O)(=O)N(C)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)









![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)

![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)

